molecular formula C12H12FNO B566450 6-Fluoro-1-propylquinolin-2(1H)-one CAS No. 106372-89-8

6-Fluoro-1-propylquinolin-2(1H)-one

Cat. No.: B566450
CAS No.: 106372-89-8
M. Wt: 205.232
InChI Key: GSXJSEDCUZYGBY-UHFFFAOYSA-N
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Description

6-Fluoro-1-propylquinolin-2(1H)-one is a fluorinated quinolinone derivative characterized by a fluorine substituent at the 6-position and a propyl group at the 1-position of the quinoline ring. Quinolinones are heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a pyridinone moiety. The fluorine atom enhances electronegativity and metabolic stability, while the propyl group contributes to lipophilicity, influencing solubility and pharmacokinetic properties.

Properties

CAS No.

106372-89-8

Molecular Formula

C12H12FNO

Molecular Weight

205.232

IUPAC Name

6-fluoro-1-propylquinolin-2-one

InChI

InChI=1S/C12H12FNO/c1-2-7-14-11-5-4-10(13)8-9(11)3-6-12(14)15/h3-6,8H,2,7H2,1H3

InChI Key

GSXJSEDCUZYGBY-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C=CC1=O)C=C(C=C2)F

Synonyms

2(1H)-Quinolinone,6-fluoro-1-propyl-(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-propylquinolin-2(1H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the use of 6-fluoroquinoline as a starting material, which undergoes alkylation with propyl halides in the presence of a base to introduce the propyl group at the 1st position. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-propylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluorine atom at the 6th position can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Scientific Research Applications

6-Fluoro-1-propylquinolin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-propylquinolin-2(1H)-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The propyl group may influence the compound’s lipophilicity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table highlights key structural differences and similarities between 6-Fluoro-1-propylquinolin-2(1H)-one and its analogs:

Compound Name Substituents Molecular Formula CAS Number Key Features Reference
This compound 6-F, 1-propyl C₁₂H₁₂FNO Not available Fluorine enhances electronegativity; propyl increases lipophilicity. Target
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one 6-F, 7-Cl, 1-cyclopropyl, 2,3-dihydro C₁₂H₁₁ClFNO 1823781-72-1 Chlorine and cyclopropyl groups; dihydro saturation alters ring rigidity.
6-Chloroquinolin-2(1H)-one 6-Cl C₉H₆ClNO Not available Chlorine substituent; lacks alkyl groups, simpler structure.
6-Bromo-1-methyl-4-phenylquinolin-2(1H)-one 6-Br, 1-Me, 4-Ph C₁₆H₁₂BrNO 852203-14-6 Bromine and phenyl groups; bulky substituents affect steric interactions.
6-Hydroxy-3,4-dihydro-1H-quinolin-2-one 6-OH, 3,4-dihydro C₉H₉NO₂ 54197-66-9 Hydroxy group increases polarity; dihydro saturation modifies planarity.
Key Observations:
  • Fluorine vs.
  • Ring Saturation : Dihydro modifications (e.g., 2,3-dihydro in ) reduce aromaticity, altering electronic properties and conformational flexibility.

Spectroscopic and Physicochemical Properties

NMR Data Trends (Referencing Analog Studies):
  • 1H NMR Shifts: Fluorine’s strong electron-withdrawing effect deshields nearby protons, causing downfield shifts. For example, in 7-chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one, the 6-F substituent likely shifts adjacent protons to ~8.1–8.3 ppm (cf. ). Chlorine (6-Cl) in 6-chloroquinolin-2(1H)-one results in upfield shifts (~7.8–8.0 ppm) due to weaker electronegativity .
  • 13C NMR : Fluorine substituents typically cause significant deshielding of adjacent carbons (e.g., C-6 δ ~160 ppm), whereas chlorine or bromine substituents show lower shifts (C-6 δ ~145–150 ppm) .
Solubility and Stability:
  • The 6-hydroxy analog () exhibits higher aqueous solubility due to polar hydroxy groups, contrasting with the hydrophobic propyl group in the target compound.
  • Dihydro derivatives (e.g., ) may display improved metabolic stability due to reduced oxidation susceptibility.

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